REACTION_CXSMILES
|
[C:1]1(=S)[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CI.C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+:18].C[O-].[Na+].Br[C:23](=[CH:26][O:27]C(C)C)[CH:24]=O>C(Cl)Cl.C(O)C>[N:18]1[C:23]([CH:26]=[O:27])=[CH:24][N:7]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]=12 |f:2.3.4,5.6,7.8|
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=S
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
sodium methoxide
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=COC(C)C
|
Name
|
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration 7.3 gram of material
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
Half of the material was added 200 ml ethanol
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 23° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed
|
Type
|
ADDITION
|
Details
|
200 ml chloroform was added along with 10 ml triethyl amine
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction media
|
Type
|
CUSTOM
|
Details
|
was partitioned between 300 ml DCM and 2×150 potassium carbonate (50%)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration 2.1 gram of oil product
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
N=1C(=CN2C1CCCCC2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |